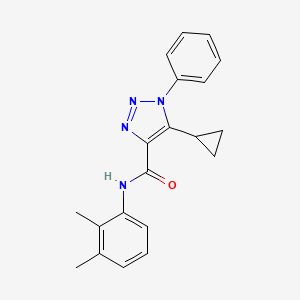

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CT4, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent.

Scientific Research Applications

Cycloaddition and Fragmentation Reactions

Research by Ghose and Gilchrist (1991) explores the chemistry of 1-phenyl-1,2,3-triazoles, demonstrating their potential in creating complex molecular structures through [2 + 2] cycloadditions and fragmentation processes. This study indicates the utility of triazole derivatives in synthetic organic chemistry, particularly in constructing novel compounds with potential biological activities (Ghose & Gilchrist, 1991).

Antitumor Activity

Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines, which share a similar heterocyclic framework with the queried compound. Their work highlights the antitumor potential of these compounds, suggesting that triazole and related derivatives could be explored for their anticancer properties (Stevens et al., 1984).

Ruthenium-Catalyzed Synthesis

Ferrini et al. (2015) developed a ruthenium-catalyzed approach for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the versatility of triazole compounds in creating peptidomimetics and biologically active molecules. This research underscores the importance of triazole derivatives in medicinal chemistry and drug development (Ferrini et al., 2015).

Novel Synthetic Pathways

Kumar et al. (2012) report on the copper-catalyzed intramolecular cyclization of functionalized enamides to produce oxazoles, a process that could be potentially applicable to the synthesis and functionalization of triazole derivatives. Their work showcases the broad applicability of triazole compounds in synthesizing heterocyclic compounds with diverse biological activities (Kumar et al., 2012).

Antiviral and Antibacterial Agents

Liu et al. (2017) synthesized novel triazole derivatives and evaluated their cytotoxic potential against various human cancer cell lines, demonstrating the potential therapeutic applications of triazole derivatives in combating cancer. The study highlights the role of triazole-based scaffolds in developing potent cytotoxic agents (Liu et al., 2017).

properties

IUPAC Name |

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-13-7-6-10-17(14(13)2)21-20(25)18-19(15-11-12-15)24(23-22-18)16-8-4-3-5-9-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNUGPIVZOIYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)

![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2382651.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)

![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)